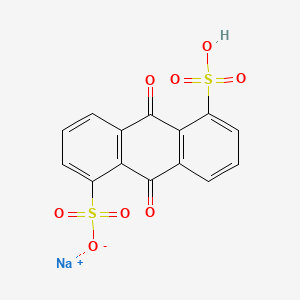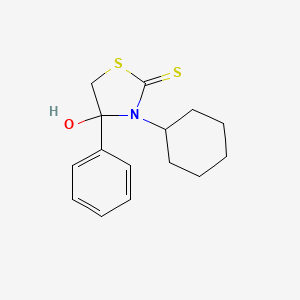
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a dimethylaminoethoxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for two hours. The resulting solution is then filtered and crystallized to obtain the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethoxy group can interact with specific binding sites, leading to inhibition or activation of biological pathways. The methoxy group may also contribute to the compound’s overall activity by affecting its solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: A simpler structure without the dimethylaminoethoxy and methoxy groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains the dimethylaminoethoxy group but lacks the propiophenone backbone.
3-(Dimethylamino)propiophenone: Similar structure but with different substitution patterns.
Uniqueness
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20808-97-3 |
|---|---|
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
1-[2-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-5-13(16)12-7-6-11(17-4)10-14(12)18-9-8-15(2)3;/h6-7,10H,5,8-9H2,1-4H3;1H |
InChI-Schlüssel |
HVWWAHOZLWHVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


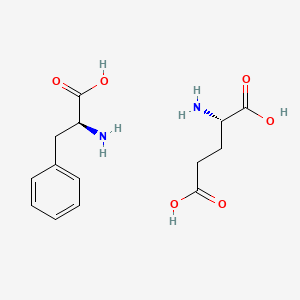
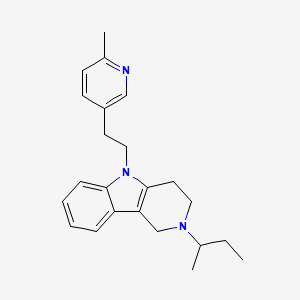
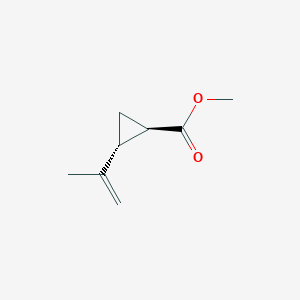


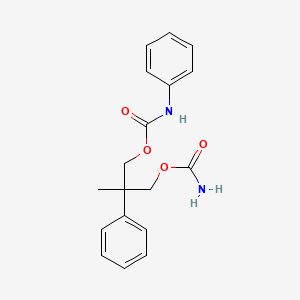

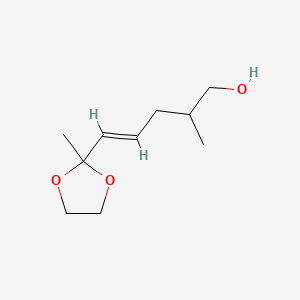
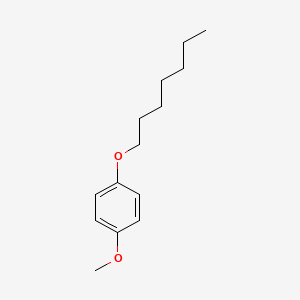
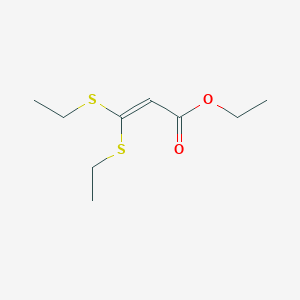
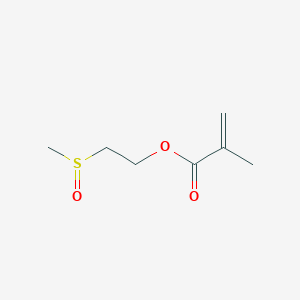
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
